molecular formula C13H16BFO3 B2930678 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1246633-35-1

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B2930678
CAS No.: 1246633-35-1
M. Wt: 250.08
InChI Key: PMDUBXLKNQBIHI-UHFFFAOYSA-N
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Description

The compound “2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is likely a boronic ester derivative. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzaldehyde group (an aromatic ring with a formyl group), a fluorine atom at the 2-position of the aromatic ring, and a tetramethyl-1,3,2-dioxaborolane group at the 6-position .


Chemical Reactions Analysis

As a boronic ester, this compound would be expected to participate in Suzuki-Miyaura cross-coupling reactions. These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .

Scientific Research Applications

Synthesis and Crystal Structure Analysis : 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, as part of a class of boric acid ester intermediates, has been synthesized through multi-step reactions. The structural integrity and conformation of these compounds have been verified using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Further, density functional theory (DFT) has been used for molecular structure calculations, revealing consistency between DFT-optimized structures and X-ray diffraction measurements. This highlights the compound's stable conformation and potential in structural analysis and material design (Huang et al., 2021), (Huang et al., 2021).

Deboration Reaction and Sensing Applications : The compound has been utilized in crafting organic thin-film fluorescence probes, significantly enhancing deboration velocity when exposed to H2O2 vapor. This rapid response, coupled with a remarkably low detection limit, positions these derivatives as potential candidates for detecting peroxide-based explosives and other applications requiring sensitive detection of reactive species (Fu et al., 2016).

Chemical Synthesis and Catalysis : The compound serves as a pivotal intermediate in Pd-catalyzed borylation reactions, offering an effective method for synthesizing arenes. This method proves particularly beneficial for aryl bromides bearing sulfonyl groups, showcasing the compound's versatility in facilitating complex chemical transformations (Takagi & Yamakawa, 2013).

Biological Applications : Notably, derivatives of this compound have exhibited significant antifungal and moderate antibacterial activity, marking them as potential candidates for developing new antimicrobial agents. Such activities broaden the compound's applicability beyond mere chemical synthesis, venturing into the realm of biologically active substances (Irving et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its use. In a Suzuki-Miyaura reaction, the boronic ester would react with a halogenated compound in the presence of a palladium catalyst to form a new carbon-carbon bond .

Future Directions

The use of boronic esters in organic synthesis is a well-established field with many potential applications. Future research may focus on developing new synthetic methods using these compounds, or exploring their use in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDUBXLKNQBIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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